
Disodium lauriminodipropionate
Overview
Description
Disodium lauriminodipropionate is a chemical compound widely used in the cosmetic industry. It is the disodium salt of a substituted propionic acid and functions primarily as a surfactant, hair conditioning agent, and antistatic agent in various formulations . This compound is known for its mildness and effectiveness, making it a popular choice in personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium lauriminodipropionate involves a two-step process . Initially, dodecylamine (also known as laurylamine) undergoes a Michael addition to acrylic acid or methyl acrylate in methanol. This reaction yields monopropionic acid methyl ester and dipropionic acid methyl ester. The resulting esters are then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Disodium lauriminodipropionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Disodium lauriminodipropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: The compound is employed in cell culture media and other biological assays due to its mildness and biocompatibility.
Medicine: this compound is used in topical formulations for its conditioning and antistatic properties.
Mechanism of Action
The mechanism of action of disodium lauriminodipropionate involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, enhancing the penetration of active ingredients in cosmetic formulations. Additionally, its antistatic properties help in reducing static charge buildup on hair and skin .
Comparison with Similar Compounds
- Sodium lauriminodipropionate
- Lauriminodipropionic acid
- Sodium lauraminopropionate
Comparison: Disodium lauriminodipropionate is unique due to its disodium salt form, which enhances its solubility and effectiveness as a surfactant. Compared to sodium lauriminodipropionate and lauriminodipropionic acid, this compound offers better performance in terms of conditioning and antistatic properties. Sodium lauraminopropionate, on the other hand, has limited data supporting its safety and efficacy .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for disodium lauriminodipropionate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting laurylamine with maleic anhydride, followed by alkaline hydrolysis and neutralization with sodium hydroxide. Purity validation requires a combination of techniques:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm) to quantify residual reactants.
- Spectroscopy : Confirm structure via H NMR (e.g., peaks at δ 1.2–1.4 ppm for lauryl chain methylene groups) and FTIR (carboxylate stretches at 1550–1650 cm).
- Elemental Analysis : Verify sodium content via inductively coupled plasma optical emission spectrometry (ICP-OES) .
Q. Which analytical techniques are recommended for characterizing its physicochemical properties?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Determine via surface tension measurements using a Wilhelmy plate tensiometer at 25°C.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min).
- Solubility Profile : Use phase diagram studies in water-ethanol mixtures to assess solubility limits .
Advanced Research Questions
Q. How can researchers investigate the interaction of this compound with biological membranes?
- Methodological Answer :
- Fluorescence Quenching Assays : Use pyrene-labeled liposomes to monitor surfactant penetration into lipid bilayers.
- Electron Paramagnetic Resonance (EPR) : Employ spin-labeled fatty acids to study membrane fluidity changes.
- Cytotoxicity Screening : Perform MTT assays on human keratinocytes (HaCaT cells) to evaluate membrane integrity at varying concentrations (0.1–10 mM) .
Q. How can contradictions in toxicity data across studies be resolved?
- Methodological Answer :
- Dose-Response Meta-Analysis : Pool data from in vitro (e.g., OECD Test No. 439) and in vivo (e.g., rodent dermal exposure models) studies using Bayesian hierarchical models to account for interspecies variability.
- Confounding Factor Analysis : Control for pH (optimum: 5.5–7.0) and ionic strength in toxicity assays, as these parameters alter surfactant aggregation .
Q. What experimental strategies address challenges in formulating this compound with other surfactants?
- Methodological Answer :
- Ternary Phase Diagrams : Map compatibility with cationic (e.g., cetrimonium bromide) and nonionic (e.g., polysorbate 80) surfactants.
- Zeta Potential Measurements : Use dynamic light scattering (DLS) to assess colloidal stability in mixed micelles.
- Synergistic Efficacy Testing : Evaluate foam stability and emulsification efficiency via ASTM D1173-07 standards .
Q. How does structural modification (e.g., tocopheryl phosphate conjugation) impact its anti-inflammatory activity?
- Methodological Answer :
- Synthetic Modification : Attach tocopheryl phosphate via esterification under anhydrous conditions (catalyst: DCC/DMAP).
- Bioactivity Assays : Measure IL-6 and TNF-α suppression in LPS-stimulated macrophages using ELISA.
- Comparative Pharmacokinetics : Track dermal absorption rates using Franz diffusion cells with radiolabeled analogs .
Q. Data Presentation Guidelines
- Tables : Include comparative CMC values (Table 1) and toxicity thresholds (Table 2) from peer-reviewed studies.
- Figures : Use schematics to illustrate micelle formation or molecular docking models for membrane interactions.
- References : Prioritize journals like International Journal of Toxicology and Environmental Chemistry Letters for authoritative data .
Properties
CAS No. |
3655-00-3 |
---|---|
Molecular Formula |
C18H35NNaO4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
disodium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate |
InChI |
InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23); |
InChI Key |
KRFRTHYSHLHKTK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.[Na] |
Key on ui other cas no. |
3655-00-3 26256-79-1 |
physical_description |
Liquid |
Pictograms |
Corrosive |
Related CAS |
14960-06-6 |
Synonyms |
Deriphat Deriphat 160 Deriphat 160c N-dodecyl-N,N beta-imidopropionate N-lauryl iminodipropionate N-lauryl iminodipropionate, disodium salt N-lauryl iminodipropionate, monosodium salt, (beta)-isomer N-lauryl iminodipropionate, sodium salt, (beta)-isomer sodium lauriminodipropionate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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